3-Methyl-N-phenyl-2-ureidobutanamide
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Overview
Description
3-Methyl-N-phenyl-2-ureidobutanamide is an organic compound with the molecular formula C12H17N3O2 It is a derivative of urea and is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-2-ureidobutanamide typically involves the reaction of 3-methyl-2-butanone with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the amine group to the carbonyl group, followed by the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenyl-2-ureidobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-Methyl-N-phenyl-2-ureidobutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-2-ureidobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-phenyl-2-butenamide: Similar structure but lacks the urea linkage.
N-Phenylurea: Contains the urea linkage but lacks the methyl and butanamide groups.
3-Methyl-2-ureidobutanamide: Similar structure but lacks the phenyl group.
Uniqueness
3-Methyl-N-phenyl-2-ureidobutanamide is unique due to the combination of the phenyl, methyl, and urea functional groups This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(carbamoylamino)-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,16)(H3,13,15,17) |
InChI Key |
XYIAYSNMRQLOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)N |
Origin of Product |
United States |
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